REACTION_SMILES
|
[CH3:21][C:22]([OH:23])=[O:24].[Cl:1][c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][cH:8][cH:9]1.[c:10]1([CH3:11])[cH:12][cH:13][c:14]([S:15]([OH:16])(=[O:17])=[O:18])[cH:19][cH:20]1>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][O:6][C:22]([CH3:21])=[O:23])[cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1cccc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCc1cccc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |